Stereochemical Purity: Quantified Optical Rotation Defines Enantiomeric Identity vs. L-Enantiomer
The (R)-enantiomer of Boc-D-Nip-OH exhibits a specific optical rotation ([α]D20) of -52.2° (c=1.15, MeOH), a value that is diametrically opposite to that of the (S)-enantiomer, Boc-L-Nip-OH, which shows an [α]D22 of +57° (c=1, CHCl3) [1]. This quantitative difference in chiroptical properties provides a definitive, non-destructive method for verifying enantiomeric identity and purity, which is critical for ensuring the correct stereochemistry in downstream chiral syntheses [2].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | -52.2° (20°C, c=1.15, MeOH) |
| Comparator Or Baseline | +57° (22°C, c=1, CHCl3) for Boc-L-Nip-OH |
| Quantified Difference | Opposite sign and magnitude >100° difference |
| Conditions | Polarimetry; Target: MeOH solvent; Comparator: CHCl3 solvent (class-level comparison due to solvent difference, but sign inversion is definitive). |
Why This Matters
For procurement, the specific optical rotation value is a critical quality control specification to confirm receipt of the correct enantiomer and to ensure the reproducibility of chiral synthetic steps.
- [1] ChemicalBook. (2025). 88495-54-9 (Boc-L-Nip-OH) Chemical Properties (Optical Rotation: +57°). View Source
- [2] Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. View Source
